2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane
Overview
Description
2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane is a complex organic compound with the molecular formula C9H14O4 This compound is characterized by its unique structure, which includes a tetrahydrofuran ring fused with a dioxole ring and an oxirane group
Scientific Research Applications
2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane can be achieved through multiple synthetic routes. One common method involves the use of D-Glucitol as a starting material. The process includes the formation of an intermediate, 3,6-anhydro-1-deoxy-1-iodo-4,5-O-(1-methylethylidene)-D-Glucitol, which is then subjected to further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as the use of specific reagents to achieve the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Mechanism of Action
The mechanism of action of 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane involves its reactivity due to the presence of the oxirane group. The oxirane ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuran
- 2,2-Dimethyl-4-(2-oxiranyl)tetrahydropyran
- 2,2-Dimethyl-4-(2-oxiranyl)tetrahydrothiophene
Uniqueness
2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane is unique due to the presence of both a tetrahydrofuran ring and a dioxole ring fused together, along with an oxirane group.
Properties
IUPAC Name |
2,2-dimethyl-4-(oxiran-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-4-11-7(5-3-10-5)8(6)13-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCGMHLATFFNHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C2O1)C3CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376958, DTXSID701211855 | |
Record name | 1,4:5,6-Dianhydro-2,3-O-(1-methylethylidene)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449778-59-0, 226709-43-9 | |
Record name | Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449778-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4:5,6-Dianhydro-2,3-O-(1-methylethylidene)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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